

# 1,8-Dibromoocetane: A Comprehensive Technical Guide for Scientific Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1,8-Dibromoocetane**

Cat. No.: **B1199895**

[Get Quote](#)

An In-depth Overview of the Physicochemical Properties, Synthesis Applications, and Experimental Protocols of a Versatile Alkylating Agent.

## Introduction

**1,8-Dibromoocetane** is a bifunctional organohalide compound that serves as a crucial building block and versatile reagent in a multitude of synthetic organic chemistry applications. Its linear eight-carbon chain, terminated by two reactive bromine atoms, allows for its use in the formation of a wide array of derivatives through nucleophilic substitution and coupling reactions. This technical guide provides a detailed overview of the core properties of **1,8-dibromoocetane**, its applications in research and drug development, and a specific experimental protocol for a key reaction.

## Core Physicochemical Properties

The utility of **1,8-dibromoocetane** in various synthetic procedures is largely dictated by its distinct physical and chemical characteristics. A summary of these key quantitative data points is presented below for easy reference and comparison.

| Property         | Value                                          |
|------------------|------------------------------------------------|
| Molecular Weight | 272.02 g/mol                                   |
| Chemical Formula | C <sub>8</sub> H <sub>16</sub> Br <sub>2</sub> |
| Density          | 1.477 g/mL at 25 °C                            |
| Boiling Point    | 270-272 °C                                     |
| Melting Point    | 12-16 °C                                       |
| Synonyms         | Octamethylene dibromide                        |
| CAS Number       | 4549-32-0                                      |

## Applications in Research and Development

**1,8-Dibromoocetane**'s bifunctional nature makes it an ideal reagent for forming long-chain linkages and cyclic compounds. This property is extensively leveraged by researchers and drug development professionals in several key areas:

- **Synthesis of Bioactive Molecules:** It is utilized in the synthesis of novel compounds with potential therapeutic applications, such as cholinesterase inhibitors. The octyl chain acts as a flexible spacer to link different pharmacophores.
- **Preparation of Ionic Liquids:** **1,8-Dibromoocetane** is a common precursor for the synthesis of dicationic or "geminal" imidazolium-based ionic liquids. These specialized solvents and catalysts are of significant interest in green chemistry and materials science.
- **Development of Corrosion Inhibitors:** The ability to form self-assembling monolayers on metal surfaces makes derivatives of **1,8-dibromoocetane** effective corrosion inhibitors for various industrial applications.
- **Materials Science:** It serves as a cross-linking agent or monomer in the synthesis of polymers and other advanced materials, including those used in organic photovoltaics.
- **General Organic Synthesis:** Beyond specialized applications, it is a staple reagent for introducing an eight-carbon linker in multi-step synthetic pathways, for example, in the

preparation of sebacic acid.[\[1\]](#)

## Experimental Protocols

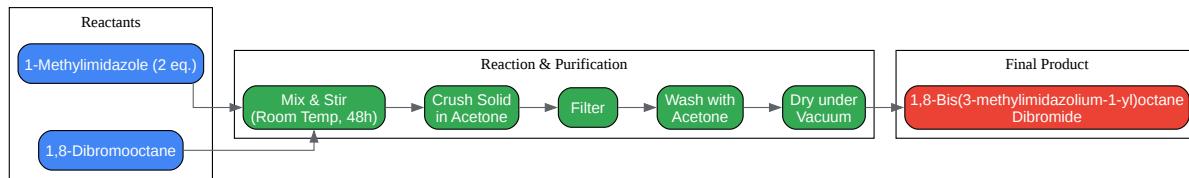
To illustrate the practical application of **1,8-dibromoocetane**, a detailed experimental protocol for the synthesis of a bis-imidazolium ionic liquid is provided below. This reaction is a cornerstone for researchers working with ionic liquids and N-heterocyclic carbenes.

### Synthesis of 1,8-Bis(3-methylimidazolium-1-yl)octane Dibromide

This protocol details the quaternization reaction of 1-methylimidazole with **1,8-dibromoocetane** to yield a dicationic ionic liquid.

#### Materials:

- **1,8-Dibromoocetane**
- 1-Methylimidazole
- Acetone
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser (optional, for heating)
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven or vacuum desiccator


#### Procedure:

- Reaction Setup: In a round-bottom flask, combine **1,8-dibromoocetane** with two molar equivalents of 1-methylimidazole. For instance, to 10.0 mmol of **1,8-dibromoocetane** (2.72 g), add 20.0 mmol of 1-methylimidazole (1.64 g, approximately 1.58 mL).

- Reaction Conditions: The reaction mixture is stirred at room temperature. The reaction is typically left for an extended period, often 48 hours, to ensure complete reaction. Gentle heating (e.g., to 60 °C) can be employed to accelerate the reaction if necessary.
- Product Formation: As the reaction proceeds, a solid product will precipitate from the reaction mixture.
- Isolation and Purification:
  - Once the reaction is complete, the resulting solid is crushed under acetone.
  - The solid product is then collected by filtration.
  - The collected solid is washed with several small portions of acetone to remove any unreacted starting materials.
  - The purified product is then dried under reduced pressure (e.g., in a vacuum oven or desiccator) to yield the desired 1,8-bis(3-methylimidazolium-1-yl)octane dibromide as a solid.

## Visualizing Synthetic Pathways

To further clarify the experimental workflow, a diagram generated using Graphviz is provided below. This visual representation outlines the key steps in the synthesis of the bis-imidazolium ionic liquid described in the protocol.



[Click to download full resolution via product page](#)

## Synthesis of a Bis-Imidazolium Ionic Liquid.

This guide provides a foundational understanding of **1,8-dibromo-octane** for researchers, scientists, and professionals in drug development. Its versatility as a synthetic building block, coupled with its well-defined properties, ensures its continued importance in advancing chemical synthesis and materials science.

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Organocatalytic Ring-Opening Polymerization of  $\epsilon$ -Caprolactone Using bis(N-(N'-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,8-Dibromo-octane: A Comprehensive Technical Guide for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199895#1-8-dibromo-octane-molecular-weight>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)